Lipophilicity (XLogP3‑AA) of ((2,5-Dimethylphenyl)sulfonyl)leucine vs. N‑(3‑Chlorophenyl)sulfonyl‑L‑leucine
The target compound exhibits a computed XLogP3‑AA of 2.9, compared to 2.8 for the closely related N‑(3‑chlorophenyl)sulfonyl‑L‑leucine. This difference of +0.1 log unit, though modest, can influence the compound’s retention time on reversed‑phase HPLC and its permeability in cell‑based assays [1].
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | N‑(3‑Chlorophenyl)sulfonyl‑L‑leucine (CAS 1132787‑68‑8): 2.8 |
| Quantified Difference | ΔXLogP = +0.1 |
| Conditions | PubChem computed descriptor (XLogP3‑AA) for the neutral species |
Why This Matters
In peptide and peptidomimetic design, even small differences in lipophilicity can alter the elution order during preparative HPLC, affecting the ease of purification and the reproducibility of synthetic protocols.
- [1] PubChem. (2024). Computed Descriptors: XLogP3-AA for CID 3239032. National Center for Biotechnology Information. View Source
